molecular formula C10H9N3 B100853 3-(Pyrimidin-4-yl)aniline CAS No. 16496-10-9

3-(Pyrimidin-4-yl)aniline

Cat. No. B100853
CAS RN: 16496-10-9
M. Wt: 171.2 g/mol
InChI Key: MJLDVXLWYAVOLO-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 4-Amino-2-(4-pyridinyl)pyrimidine or 4-(Pyridin-4-yl)pyrimidin-2-amine and has the molecular formula C10H9N5.

Mechanism Of Action

The mechanism of action of 3-(Pyrimidin-4-yl)aniline involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.

Biochemical And Physiological Effects

Studies have shown that 3-(Pyrimidin-4-yl)aniline exhibits potent antiproliferative activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(Pyrimidin-4-yl)aniline is its potent inhibitory activity against various protein kinases, making it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-(Pyrimidin-4-yl)aniline. One of the areas of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of more effective anticancer drugs. Another area of research is the development of novel synthetic methods for the preparation of this compound, which could improve its solubility and bioavailability. Additionally, the application of this compound in material science and organic synthesis also holds promise for future research.

Scientific Research Applications

3-(Pyrimidin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes are known to play a crucial role in the development and progression of cancer, making them attractive targets for anticancer drug development.

properties

CAS RN

16496-10-9

Product Name

3-(Pyrimidin-4-yl)aniline

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

3-pyrimidin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2

InChI Key

MJLDVXLWYAVOLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=NC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=NC=C2

synonyms

Benzenamine, 3-(4-pyrimidinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (36) (6.3 g, 31 mmol) in a mixture of MeOH (60 ml) and THF (30 ml) was added 5% palladium on activated carbon (300 mg) and the mixture was hydrogenated at ambient pressure for 1 hr. The mixture was filtered and concentrated under reduced pressure. The residue was purified by column-chromatography on silica gel using a mixture of hexane and ethylcetate (3:1) as the eluent to give (37) (5.1 g, 96%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
96%

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